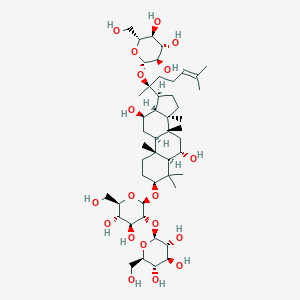

5'-O-DMT-2'-O-TBDMS-N-Bz-Citidina

Descripción general

Descripción

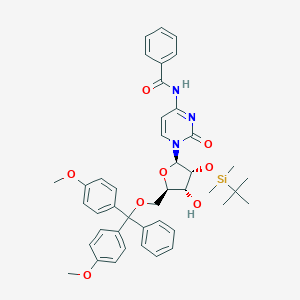

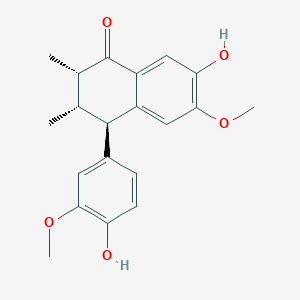

5’-O-DMT-2’-O-TBDMS-Bz-rC is a modified nucleoside used in the synthesis of DNA or RNA. This compound is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are crucial for its stability and functionality in various biochemical applications .

Aplicaciones Científicas De Investigación

Investigación antiviral

“5'-O-DMT-2'-O-TBDMS-N-Bz-Citidina” es un análogo de nucleósido excepcional que ha mostrado una eficacia extraordinaria en la investigación de virus ARN, incluido el famoso virus de la hepatitis C (VHC) . Sus propiedades antivirales distintivas lo convierten en un posible candidato para la investigación y el desarrollo de tratamientos para el VHC y otras diversas afecciones virales .

Investigación anticancerígena

Este compuesto exhibe notables capacidades inhibitorias sobre la replicación del ADN . Esta propiedad es de gran interés en el desarrollo de agentes anticancerígenos, ya que la inhibición de la replicación del ADN puede prevenir la proliferación de las células cancerosas .

Síntesis de oligonucleótidos

El compuesto se utiliza en la síntesis de oligonucleótidos . Los oligonucleótidos son moléculas cortas de ADN o ARN que tienen aplicaciones en investigación, pruebas genéticas y ciencias forenses .

Desarrollo de fármacos

Debido a sus propiedades de análogo de nucleósido, “this compound” tiene un inmenso potencial en el campo del desarrollo de fármacos . <a data-citationid="2ad87a89-362d-2fff-d6cb-c087dfdbd28b-32-group" h="ID=SERP,5015.1

Mecanismo De Acción

Direcciones Futuras

Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .

Análisis Bioquímico

Biochemical Properties

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .

Molecular Mechanism

The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .

Metabolic Pathways

As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .

Transport and Distribution

As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .

Subcellular Localization

As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

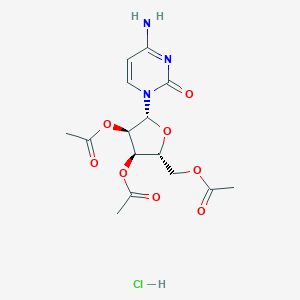

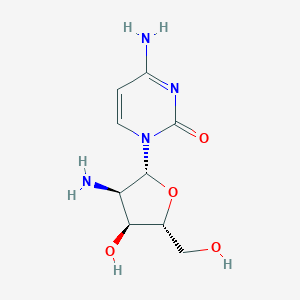

The synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The benzoyl (Bz) group is used to protect the amino group on the cytosine base .

Industrial Production Methods

In industrial settings, the synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC is typically carried out using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protecting groups and the use of phosphoramidite chemistry for the incorporation of the nucleoside into oligonucleotides .

Análisis De Reacciones Químicas

Types of Reactions

5’-O-DMT-2’-O-TBDMS-Bz-rC undergoes several types of chemical reactions, including:

- **

Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)